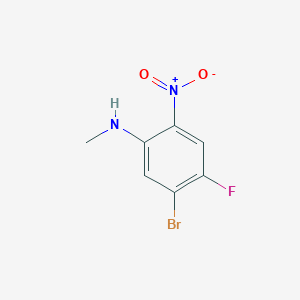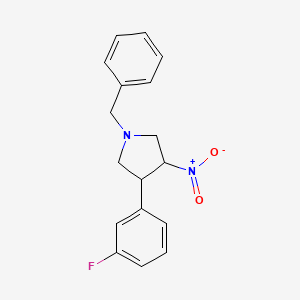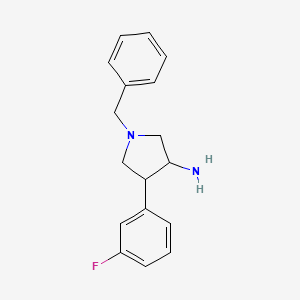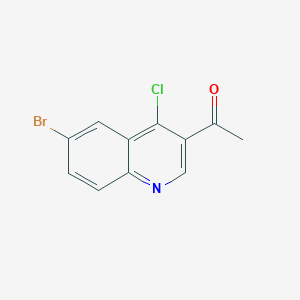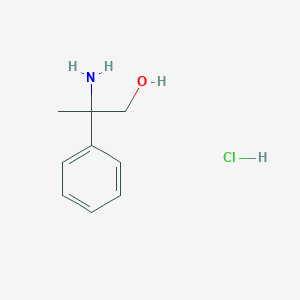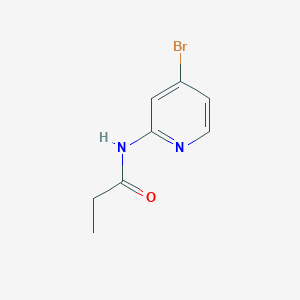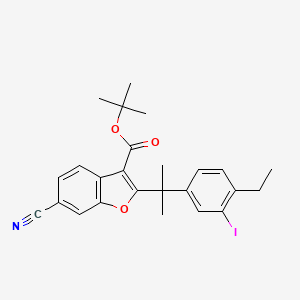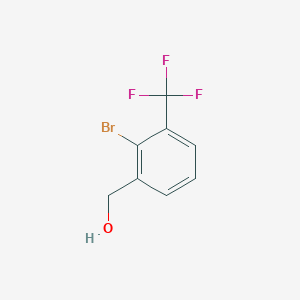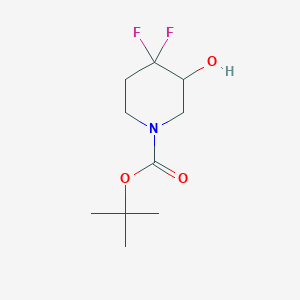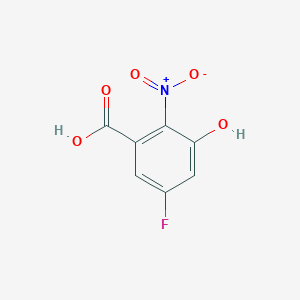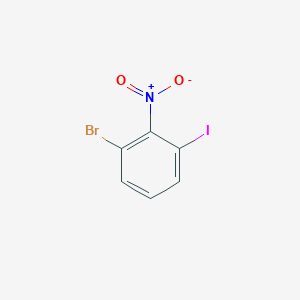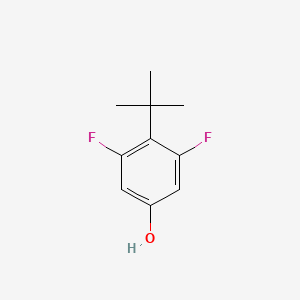
4-(tert-Butyl)-3,5-difluorophenol
概要
説明
4-tert-Butylphenol is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols. It is a white solid with a distinct phenolic odor .
Synthesis Analysis
While specific synthesis methods for 4-(tert-Butyl)-3,5-difluorophenol are not available, similar compounds such as 4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The tert-butyl group in compounds like 4-tert-Butylphenol can undergo various reactions. For instance, it can be involved in reactions with mushroom tyrosinase .科学的研究の応用
1. Polymer Chemistry
Chemically stable polyradicals with planarized and π-conjugated skeletons were synthesized using derivatives of 4-(tert-Butyl)-3,5-difluorophenol. These materials demonstrated long-range intramolecular through-bond ferromagnetic exchange interactions, highlighting their potential in polymer chemistry (Nishide et al., 1996).
2. Antioxidant Activity
Synthesis of new 2,5-Di-substituted 1,3,4-Oxadiazoles bearing 4-(tert-Butyl)-3,5-difluorophenol moieties was carried out, and their antioxidant properties were evaluated, showing significant free-radical scavenging ability (Shakir et al., 2014).
3. Surface Chemistry
The steric effects of aryl radicals on surfaces were studied, involving derivatives of 4-(tert-Butyl)-3,5-difluorophenol. This research provides insights into the reactivity of aryl radicals in electrografting reactions and the growth of polyaryl layers (Combellas et al., 2009).
4. Spectroscopic Analysis
A detailed spectroscopic analysis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a related compound, was conducted. The study included vibrational spectra, NMR analyses, UV-Vis absorption, and theoretical calculations, enhancing understanding of molecular structures (Mathammal et al., 2016).
5. Environmental Science
Research into the degradation of pollutants like 4-chlorophenol in the presence of tert-butyl alcohol, a derivative of 4-(tert-Butyl)-3,5-difluorophenol, was conducted. This study is significant in understanding pollutant degradation in environmental contexts (Chia et al., 2004).
6. Carbon Dioxide Fixation
A bifunctional frustrated Lewis pair involving a derivative of 4-(tert-Butyl)-3,5-difluorophenol was employed for the fixation of small molecules like carbon dioxide. This research holds potential in the field of carbon capture and environmental chemistry (Theuergarten et al., 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-tert-butyl-3,5-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-10(2,3)9-7(11)4-6(13)5-8(9)12/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBJHRKFWWSSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-3,5-difluorophenol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

